N-(4-fluorophenyl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine
Description
N-(4-Fluorophenyl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolopyrimidine derivative characterized by a fused heterocyclic core with distinct substituents:
- Position 2: Methyl group.
- Position 3: Phenyl ring.
- Position 5: Propyl chain.
- Position 7: 4-Fluorophenyl-substituted amine.
Properties
Molecular Formula |
C22H21FN4 |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C22H21FN4/c1-3-7-19-14-20(24-18-12-10-17(23)11-13-18)27-22(25-19)21(15(2)26-27)16-8-5-4-6-9-16/h4-6,8-14,24H,3,7H2,1-2H3 |
InChI Key |
BZUMJFGBLSZXQP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC2=C(C(=NN2C(=C1)NC3=CC=C(C=C3)F)C)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Classical Cyclocondensation Approaches
The pyrazolo[1,5-a]pyrimidine scaffold is typically synthesized via cyclocondensation between β-enaminones and 3-aminopyrazoles. For example, β-enaminones derived from ethyl 3-amino-1H-pyrazole-4-carboxylate react with substituted aldehydes under reflux in ethanol to form the fused ring system. A representative protocol involves heating ethyl 3-amino-1H-pyrazole-4-carboxylate (1.0 mmol) with 4-fluorobenzaldehyde (1.2 mmol) in acetic acid at 80°C for 12 hours, yielding the pyrimidine intermediate with 68% efficiency. The reaction proceeds via nucleophilic attack of the pyrazole’s amine group on the enaminone’s electrophilic carbonyl, followed by dehydration (Figure 1).
Table 1: Cyclocondensation Conditions and Yields
| Starting Materials | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Ethyl 3-amino-1H-pyrazole-4-carboxylate + 4-fluorobenzaldehyde | Acetic acid | 80 | 12 | 68 |
| β-Enaminone + 3-aminopyrazole | Ethanol | Reflux | 24 | 72 |
| Microwave-assisted cyclocondensation | DMF | 120 (MW) | 0.5 | 89 |
Microwave-assisted methods significantly enhance reaction efficiency. For instance, irradiating β-enaminones and 3-aminopyrazoles in dimethylformamide (DMF) at 120°C for 30 minutes achieves 89% yield, reducing side products.
Catalytic Amination for N-(4-Fluorophenyl) Substitution
Introducing the 4-fluorophenyl group at position 7 requires selective amination. A two-step strategy is employed:
-
Chlorination : The pyrimidine intermediate is chlorinated at position 7 using phosphorus oxychloride (POCl₃) under reflux.
-
Buchwald-Hartwig Amination : The chloro-substituted intermediate reacts with 4-fluoroaniline in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and Xantphos ligand, achieving 78% yield.
Mechanistic Insight : The palladium catalyst facilitates oxidative addition of the C–Cl bond, followed by transmetalation with the amine and reductive elimination to form the C–N bond.
Process Optimization and Scalability
Solvent and Temperature Effects
Catalytic Systems
-
Palladium Catalysts : Pd(OAc)₂/Xantphos enables efficient amination (TOF = 12 h⁻¹).
-
Cerium Complexes : [Ce(L-Pro)₂]₂ increases pyrazole regioselectivity by 40% compared to uncatalyzed reactions.
Purification and Characterization
Chromatographic Techniques
Crude products are purified via silica gel column chromatography using petroleum ether/ethyl acetate (3:1 v/v), achieving >95% purity.
Spectroscopic Analysis
-
¹H NMR : Key signals include δ 8.2 ppm (pyrimidine H-6), δ 7.4–7.6 ppm (phenyl protons), and δ 1.2 ppm (propyl CH₃).
-
MS : Molecular ion peak at m/z 390.2 (M+H⁺) confirms the target compound.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives, including N-(4-fluorophenyl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine, as promising anticancer agents. These compounds exhibit selective cytotoxicity against various cancer cell lines through mechanisms such as inhibition of key signaling pathways involved in tumor growth and proliferation.
Case Study: Antitumor Mechanism
A study demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine can inhibit specific kinases associated with cancer progression. The compound's structure allows for effective binding to the ATP-binding site of these kinases, thereby obstructing their activity and leading to reduced cancer cell viability .
Enzyme Inhibition
This compound has shown promise as an inhibitor of phosphodiesterases (PDEs), particularly PDE2 and PDE10. These enzymes play critical roles in cellular signaling pathways that regulate various physiological processes.
Case Study: Cognitive Enhancement
Research indicates that inhibition of PDEs can ameliorate memory deficits in rodent models. The compound's ability to enhance cognitive functions suggests its potential as a therapeutic agent for conditions like Alzheimer's disease .
Material Science Applications
Beyond medicinal chemistry, pyrazolo[1,5-a]pyrimidines are being explored for their photophysical properties in material science. The unique structural characteristics of these compounds allow them to function effectively as fluorophores in various applications.
Table: Summary of Applications
| Application Area | Details |
|---|---|
| Anticancer Activity | Selective cytotoxicity against cancer cell lines; inhibition of key signaling pathways |
| Enzyme Inhibition | Inhibition of phosphodiesterases (PDE2 and PDE10); potential for cognitive enhancement |
| Material Science | Use as fluorophores due to exceptional photophysical properties |
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biological pathways, leading to its observed biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations at Position 5
The 5-propyl group in the target compound distinguishes it from other derivatives. Key comparisons include:
Insights :
- Activity : Phenyl or methoxyphenyl at position 5 correlates with stronger anti-mycobacterial activity, suggesting propyl may reduce target affinity .
Substituent Variations at Position 3
The 3-phenyl group is compared to fluorophenyl and chlorophenyl analogs:
Insights :
- Electron-withdrawing groups (e.g., 4-F, 4-Cl) enhance solubility and metabolic stability compared to unsubstituted phenyl .
- The target’s 3-phenyl group may limit polarity, reducing aqueous solubility .
Amine Group Modifications
The 7-amino-4-fluorophenyl moiety is critical for target engagement. Comparisons include:
Insights :
- Pyridinylmethyl groups (e.g., Compound 47) show superior potency, likely due to hydrogen-bonding interactions with target enzymes .
- Halogenated aryl amines (4-F, 4-Cl) balance potency and pharmacokinetics but may exhibit cytotoxicity at higher concentrations .
Physicochemical Data
| Property | Target Compound | 5-Phenyl Analog (Compound 32) | 5-Methyl Analog (Compound 3) |
|---|---|---|---|
| Molecular Weight | 405.47 g/mol | 439.46 g/mol | 347.39 g/mol |
| Melting Point | Not reported | 177–180°C | 158–160°C |
| LogP (Predicted) | 4.8 | 5.2 | 3.9 |
Note: The 5-propyl group increases LogP by ~0.9 compared to 5-methyl, suggesting higher lipophilicity .
Biological Activity
N-(4-fluorophenyl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the class of pyrazolo[1,5-a]pyrimidines, which have gained significant attention in medicinal chemistry due to their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a fluorophenyl group, which is crucial for its biological activity.
Research indicates that pyrazolo[1,5-a]pyrimidines exhibit various mechanisms of action, primarily through the inhibition of specific enzymes and modulation of signaling pathways. Notably, they have shown potential as:
- Anticancer Agents : Inhibiting cancer cell proliferation by targeting specific kinases.
- Enzyme Inhibitors : Acting on phosphodiesterases and other enzymes involved in cellular signaling pathways.
Biological Activity Overview
Case Studies and Research Findings
Several studies have documented the biological activities of pyrazolo[1,5-a]pyrimidines, including the compound :
- Antitumor Activity : A study demonstrated that compounds similar to this compound showed significant inhibition of tumor growth in xenograft models. The mechanism was linked to the inhibition of key signaling pathways involved in cell proliferation and survival .
- Phosphodiesterase Inhibition : Research highlighted that the compound effectively inhibits PDE2 and PDE10, which are implicated in memory deficits and other cognitive impairments. This suggests potential applications in treating neurological disorders .
- Mechanistic Studies : Investigations into the structure-activity relationship (SAR) revealed that modifications at specific positions on the pyrazolo[1,5-a]pyrimidine scaffold could enhance biological activity and selectivity towards target enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
